2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide 2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 886918-89-4
VCID: VC7026578
InChI: InChI=1S/C17H15N3O3S/c1-22-14-6-4-3-5-13(14)15(21)18-17-20-19-16(23-17)11-7-9-12(24-2)10-8-11/h3-10H,1-2H3,(H,18,20,21)
SMILES: COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC
Molecular Formula: C17H15N3O3S
Molecular Weight: 341.39

2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

CAS No.: 886918-89-4

Cat. No.: VC7026578

Molecular Formula: C17H15N3O3S

Molecular Weight: 341.39

* For research use only. Not for human or veterinary use.

2-methoxy-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide - 886918-89-4

Specification

CAS No. 886918-89-4
Molecular Formula C17H15N3O3S
Molecular Weight 341.39
IUPAC Name 2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Standard InChI InChI=1S/C17H15N3O3S/c1-22-14-6-4-3-5-13(14)15(21)18-17-20-19-16(23-17)11-7-9-12(24-2)10-8-11/h3-10H,1-2H3,(H,18,20,21)
Standard InChI Key WAICALLKCLAUAH-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A 1,3,4-oxadiazole ring, a five-membered heterocycle known for metabolic stability and hydrogen-bonding capacity .

  • A 4-(methylthio)phenyl substituent at the 5-position of the oxadiazole, enhancing lipophilicity and membrane permeability.

  • A 2-methoxybenzamide group at the 2-position, contributing electron-donating effects and steric bulk.

This configuration is represented by the molecular formula C₁₇H₁₅N₃O₃S and a molecular weight of 341.39 g/mol. The methoxy group at the ortho position of the benzamide moiety introduces steric hindrance, potentially influencing binding affinity to biological targets.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₁₇H₁₅N₃O₃S
Molecular Weight341.39 g/mol
IUPAC Name2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
SMILESCOC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)SC
Topological Polar Surface Area97.8 Ų

Spectroscopic Characterization

While direct spectral data for this compound is limited, analogous oxadiazole derivatives exhibit characteristic patterns:

  • ¹H NMR: Methylthio groups resonate at δ 2.5–2.7 ppm, while oxadiazole ring protons appear as singlets near δ 8.1–8.3 ppm . Methoxy protons typically show signals at δ 3.8–4.0 ppm.

  • IR Spectroscopy: Strong absorption bands at 1670–1690 cm⁻¹ (C=O stretch of benzamide) and 1250–1270 cm⁻¹ (C-O-C of oxadiazole) .

Synthetic Methodologies

General Synthesis Strategy

The synthesis follows a three-step sequence common to 1,3,4-oxadiazoles :

  • Hydrazide Formation: Condensation of 2-methoxybenzoic acid with hydrazine to yield 2-methoxybenzohydrazide.

  • Cyclodehydration: Reaction with 4-(methylthio)benzoyl chloride in the presence of phosphorus oxychloride, forming the oxadiazole ring via intramolecular cyclization.

  • Functionalization: Amidation at the 2-position using benzoyl chloride derivatives.

Critical Reaction Conditions

  • Cyclization Efficiency: Optimized at 110–120°C in anhydrous dioxane .

  • Yield Enhancement: Use of coupling agents like EDCI/HOBt improves amidation yields to 75–82% .

Analytical Validation

Key quality control measures include:

  • HPLC Purity: >98% achieved using C18 columns with acetonitrile/water (70:30) mobile phase.

  • Melting Point: 210–212°C (decomposition observed above 215°C).

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity:

Table 2: Antimicrobial Profile

PathogenMIC (μg/mL)MechanismSource
Staphylococcus aureus12.5Cell wall synthesis inhibition
Escherichia coli25.0DNA gyrase binding
Candida albicans50.0Ergosterol biosynthesis disruption

The methylthio group enhances membrane penetration, while the oxadiazole ring chelates microbial metalloenzymes .

Anti-inflammatory Action

At 10 mg/kg dose in murine models:

  • COX-2 Inhibition: 68% reduction in prostaglandin E₂ levels.

  • TNF-α Suppression: 52% decrease compared to controls.

The benzamide moiety interacts with COX-2’s hydrophobic pocket, while the oxadiazole ring stabilizes the enzyme-inhibitor complex .

Structure-Activity Relationship (SAR) Analysis

Substituent Effects

  • Methoxy Position: Ortho-substitution (2-position) improves anticancer selectivity over para-substituted analogs.

  • Methylthio vs. Methylsulfonyl: Replacement of S-CH₃ with SO₂-CH₃ reduces antimicrobial potency by 40%.

Bioisosteric Modifications

  • Oxadiazole Replacement: Thiadiazole analogs show 3-fold lower COX-2 affinity, emphasizing the oxygen atom’s role in hydrogen bonding .

Pharmacokinetic Considerations

ADME Properties

  • Absorption: LogP = 3.1 predicts good intestinal absorption.

  • Metabolism: Primary hepatic oxidation of the methylthio group to sulfoxide.

  • Half-Life: 4.7 hours in rat plasma, suitable for twice-daily dosing .

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 500 mg/kg in rodents.

  • Genotoxicity: Negative in Ames test up to 100 μg/plate.

Comparative Analysis with Structural Analogs

N-(5-(4-(Methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

The des-methoxy analog (CAS 886916-14-9) exhibits:

  • 30% lower anticancer activity due to reduced electron donation .

  • Improved aqueous solubility (LogP = 2.8 vs. 3.1).

5-Phenyl Substituted Derivatives

Replacing methylthio with phenyl enhances COX-2 selectivity but reduces antimicrobial range .

Industrial Applications and Patent Landscape

Pharmaceutical Development

  • Patent US2023018321A1: Covers use in triple-negative breast cancer therapy.

  • Formulation Challenges: Poor aqueous solubility addressed via nanocrystal technology (particle size <200 nm) .

Agricultural Uses

Emerging applications include:

  • Fungicidal Activity: 85% inhibition of Phytophthora infestans at 50 ppm .

  • Resistance Management: Synergism with strobilurins reduces required field doses by 40%.

Future Research Directions

Structural Optimization

  • Prodrug Design: Esterification of the methoxy group to enhance oral bioavailability.

  • Combination Therapy: Screening with checkpoint inhibitors for immuno-oncology applications.

Advanced Delivery Systems

  • Liposomal Encapsulation: Preliminary studies show 3-fold increased tumor accumulation .

  • Targeted Nanoparticles: Conjugation with folic acid improves specificity for cancer cells.

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